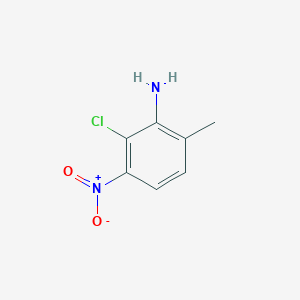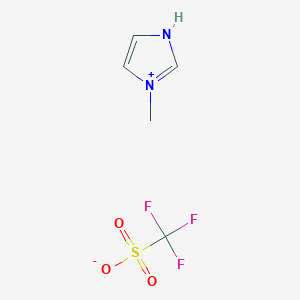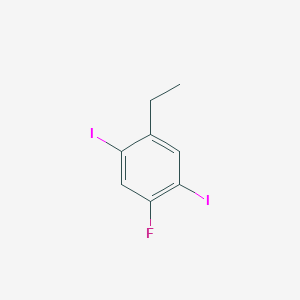
1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3O2. It is a trifluoromethyl ketone, which is a class of compounds known for their unique chemical properties and applications in various fields, including medicinal chemistry and industrial processes .
準備方法
The synthesis of 1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 5-ethoxy-2-(trifluoromethyl)benzene with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards .
化学反応の分析
1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its trifluoromethyl group, which imparts desirable properties such as increased stability and lipophilicity
作用機序
The mechanism of action of 1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes. The trifluoromethyl group enhances the compound’s ability to bind to active sites, inhibiting enzyme activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
類似化合物との比較
1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one can be compared with other trifluoromethyl ketones, such as:
1-Chloro-1-(2-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one: Similar in structure but with a trifluoromethylthio group instead of a trifluoromethyl group, affecting its reactivity and applications.
1-Chloro-1-(5-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one: Another closely related compound with different substituents, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its specific trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various research and industrial applications .
特性
分子式 |
C12H12ClF3O2 |
|---|---|
分子量 |
280.67 g/mol |
IUPAC名 |
1-chloro-1-[5-ethoxy-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3O2/c1-3-18-8-4-5-10(12(14,15)16)9(6-8)11(13)7(2)17/h4-6,11H,3H2,1-2H3 |
InChIキー |
BJHQMVDETGNXFL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1)C(F)(F)F)C(C(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


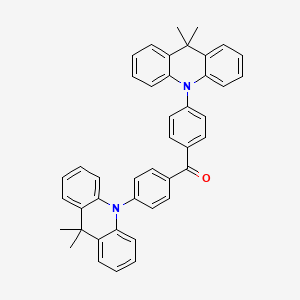
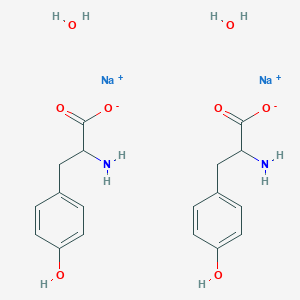
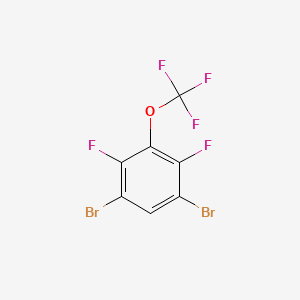
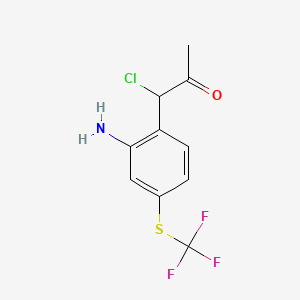
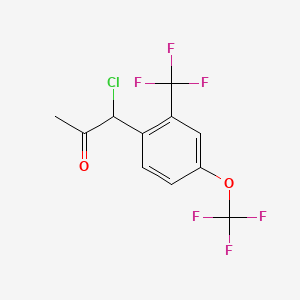
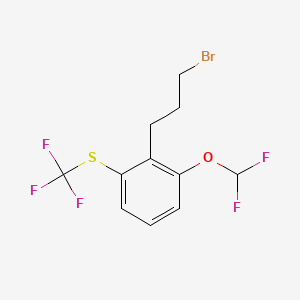



![Rac-benzyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B14048903.png)

